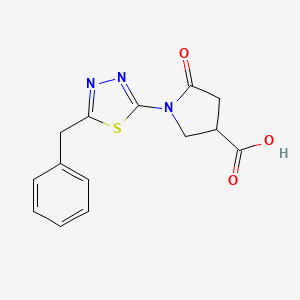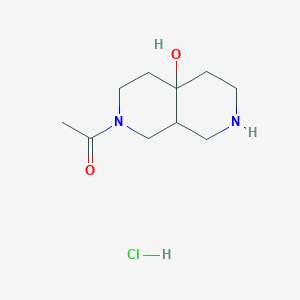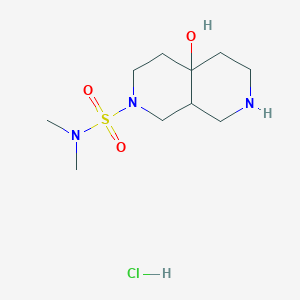
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (BOTC) is an organic compound that is used in a variety of scientific research applications. It is a derivative of thiadiazole, which is a heterocyclic aromatic compound containing sulfur and nitrogen atoms. BOTC is a valuable compound for scientific researchers due to its unique properties and its ability to be used in a variety of experiments.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis & Spectral Studies : The compound 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been synthesized and characterized using various techniques such as elemental analyses, IR, NMR, and X-ray crystallography. These compounds crystallize in the monoclinic system and exhibit stable structures through intramolecular and intermolecular hydrogen bonding. The geometry optimization was carried out using DFT methods, indicating the stability of these molecules through negative HOMO and LUMO energy values (Dani et al., 2013).
Heterocyclic Compound Derivatives
Synthesis of Derivatives : A series of heterocyclic compound derivatives have been synthesized, including 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds were synthesized through the condensation of Schiff bases with succinic anhydride. They were characterized by physicochemical parameters and spectral features. Their biological activity was also assessed, revealing varied antibacterial and antifungal properties (K. H. Patel & Y. Patel, 2015).
Novel Derivatives with Antioxidant Activity
Antioxidant Properties : Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized. These derivatives contain various substituents and demonstrate potent antioxidant activities. Some derivatives exhibited antioxidant activity higher than well-known antioxidants such as ascorbic acid and vitamin C (Tumosienė et al., 2019).
Molecular Organization Studies
Molecular Organization in Bilayers : Studies have investigated the molecular organization of compounds related to this compound in lipid bilayers. These studies reveal that the molecular organization is influenced by the phase transition in lipids, and the compounds’ molecular aggregation is related to fluorescence effects and is influenced by the structure of the compound and the type of alkyl substituent (Kluczyk et al., 2016).
properties
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-12-7-10(13(19)20)8-17(12)14-16-15-11(21-14)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYONUBHMNXWMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NN=C(S2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)


![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)

![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)
![(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383775.png)





